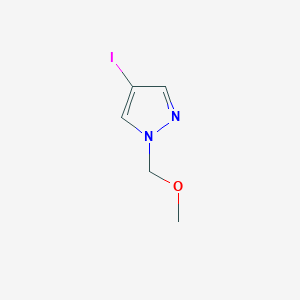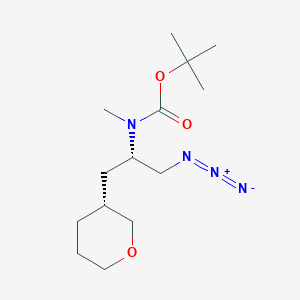
Diniconazole
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diniconazole involves several steps, starting with the preparation of the triazole ring. The reaction typically involves the condensation of 2,4-dichlorobenzaldehyde with tert-butylamine and 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 80-100°C and a reaction time of 6-8 hours. The final product is purified through recrystallization or chromatography to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Diniconazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may have different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties. For example, oxidation may yield oxides with enhanced fungicidal activity, while substitution reactions can produce derivatives with improved solubility or stability .
Wissenschaftliche Forschungsanwendungen
Diniconazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Diniconazole involves its interaction with specific molecular targets, primarily enzymes involved in fungal cell wall synthesis. This compound inhibits the activity of these enzymes, leading to the disruption of cell wall formation and ultimately the death of the fungal cells. The compound’s triazole ring plays a crucial role in binding to the enzyme’s active site, thereby blocking its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diniconazole is similar to other triazole fungicides, such as:
This compound: Another triazole fungicide with similar applications in agriculture.
Hexaconazole: Known for its broad-spectrum fungicidal activity.
Propiconazole: Widely used in crop protection.
Uniqueness
What sets this compound apart from these similar compounds is its unique molecular structure, which confers specific properties such as higher stability and enhanced efficacy against certain fungal strains. Additionally, this compound’s synthesis and purification methods have been optimized to achieve high purity and consistent quality, making it a preferred choice in various applications .
Eigenschaften
Molekularformel |
C15H17Cl2N3O |
|---|---|
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3 |
InChI-Schlüssel |
FBOUIAKEJMZPQG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
Kanonische SMILES |
CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-([1,1'-Biphenyl]-3-yl)-5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B8811814.png)
![tert-Butyl 6-amino-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B8811818.png)



![2-Chlorofuro[2,3-c]pyridin-7-amine](/img/structure/B8811829.png)
![5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B8811837.png)




